Tianeptine

Description

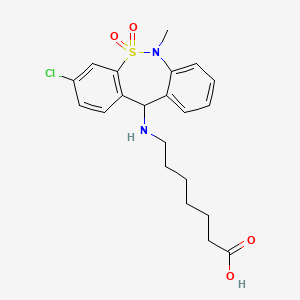

Structure

3D Structure

Properties

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048295 | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |

| Record name | Tianeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tianeptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tianeptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tianeptine: From Atypical Tricyclic to Opioid Modulator

This technical guide provides a comprehensive analysis of Tianeptine, tracing its evolution from a 1960s tricyclic anomaly to a modern subject of pharmacological re-evaluation.

A Technical Analysis of Discovery, Synthesis, and Pharmacodynamics[1][2]

Executive Summary

Tianeptine (C21H25ClN2O4S) represents a unique case study in psychopharmacology.[1][2] Originally developed by the French pharmaceutical company Servier in the 1960s, it was marketed as an "atypical" tricyclic antidepressant (TCA). Unlike its structural cousins (e.g., imipramine) that inhibit monoamine reuptake, Tianeptine was paradoxically classified as a Selective Serotonin Reuptake Enhancer (SSRE) .

Modern research has overturned this classification, identifying Tianeptine as a full agonist of the mu-opioid receptor (MOR) and a modulator of the glutamatergic system. This guide deconstructs the chemical synthesis that creates its unique tricyclic core and analyzes the shift in our understanding of its mechanism of action.

Historical Genesis

The discovery of Tianeptine emerged from the golden age of tricyclic antidepressant research.

-

Origin: Discovered by Science Union et Cie (part of Servier) in the 1960s.

-

Patent: The primary synthesis and structure were disclosed in US Patent 3,758,528 (1973) and French Patent M7104.

-

Market Entry: First marketed under the trade name Stablon in 1989.

The molecule was designed to retain the tricyclic core associated with antidepressant efficacy while altering the side chain to mitigate the anticholinergic and cardiovascular side effects typical of first-generation TCAs.

Chemical Architecture & Synthesis

Structural Uniqueness

Tianeptine differs from classical TCAs in two critical ways:

-

The Central Ring: It possesses a dibenzo-thiazepin ring (sulfur-based) rather than the dibenzo-azepine ring of imipramine.

-

The Side Chain: A long amino-heptanoic acid chain replaces the short propyl-amine chains of standard TCAs. This chain is susceptible to

-oxidation, heavily influencing its metabolic profile.

Synthesis Protocol (Optimized Route)

The synthesis of Tianeptine involves constructing the tricyclic core followed by the attachment of the heptanoic tail. The following protocol synthesizes the technical data from the original patents and modern process improvements.

Phase 1: Construction of the Tricyclic Core

Objective: Synthesize 3,11-dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide.

-

Sulfonamide Formation:

-

Reactants: 2-amino-4-chlorobenzoic acid + 2-chlorobenzenesulfonyl chloride.

-

Conditions: Reflux in pyridine.

-

Product: N-(2-carboxyphenyl)-2-chlorobenzenesulfonamide.

-

-

Cyclization (Friedel-Crafts):

-

Reagent: Polyphosphoric acid (PPA) or POCl3.

-

Process: Heating at 100–120°C induces intramolecular cyclization.

-

Intermediate: 3-chloro-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide.

-

-

Reduction & Chlorination:

-

Reduction: The ketone at position 11 is reduced to a hydroxyl group using Aluminum Isopropoxide or NaBH4.

-

Chlorination: The hydroxyl is converted to a chloride using Thionyl Chloride (SOCl2) or HCl gas in chloroform.

-

Result: The reactive 11-chloro tricyclic core.[3]

-

Phase 2: Attachment of the Side Chain

Objective: Nucleophilic substitution to attach the amino-heptanoic tail.

-

Reagents: 11-chloro-tricyclic core + Ethyl 7-aminoheptanoate.

-

Solvent: Nitromethane (classic) or Toluene/DMF (modern).

-

Conditions:

-

Heat to 55–60°C.

-

Use excess amine or a base (TEA) to scavenge HCl.

-

-

Hydrolysis:

Visualization: Synthesis Pathway

Figure 1: Step-by-step chemical synthesis pathway of Tianeptine Sodium from raw precursors.

Pharmacological Paradigm Shift

The scientific consensus on Tianeptine has undergone a radical transformation.

The SSRE Hypothesis (1980s - 2000s)

For decades, Tianeptine was labeled a Selective Serotonin Reuptake Enhancer (SSRE) . Early assays suggested it increased the reuptake of serotonin (5-HT) into presynaptic neurons, theoretically lowering synaptic 5-HT levels. This was baffling because SSRIs (which increase synaptic 5-HT) were the standard of care.

-

Legacy Theory: Depression is caused by hyper-serotonergic states in specific brain regions, which Tianeptine corrected.

-

Current Status: Largely discredited as the primary mechanism.[1] The observed SSRE effect is now considered a downstream artifact or secondary mechanism.

The Glutamate & Opioid Era (2010s - Present)

Modern binding assays and knockout studies have revealed the true drivers of Tianeptine's efficacy.

| Receptor/System | Interaction Type | Effect |

| Mu-Opioid (MOR) | Full Agonist | Primary driver of acute antidepressant and anxiolytic effects. Ki ≈ 383 nM (human). |

| Delta-Opioid (DOR) | Weak Agonist | Modulates the MOR response; contributes to low tolerance build-up. |

| Glutamate (AMPA) | Modulator | Enhances phosphorylation of AMPA receptors (GluR1 subunit). |

| BDNF | Upregulator | Prevents stress-induced dendritic atrophy in the hippocampus. |

Key Causality: The activation of MORs triggers downstream signaling (MAPK/ERK pathways) that modulates Glutamatergic transmission. This stabilizes synaptic plasticity in the hippocampus and amygdala, reversing the neuronal atrophy caused by chronic stress.

Visualization: Mechanism of Action

Figure 2: Modern pharmacological model linking Opioid Receptor agonism to Glutamatergic modulation and Neuroplasticity.

Structure-Activity Relationship (SAR)

The specific structural requirements for Tianeptine's activity distinguish it from other TCAs.[1][5][7]

-

Chain Length Criticality: The amino-heptanoic acid chain (7 carbons) is optimal. Shortening or lengthening this chain significantly reduces affinity for the MOR and diminishes antidepressant activity.

-

The Sulfonamide Group: The

group in the tricyclic ring provides electron-withdrawing properties distinct from the nitrogen found in Imipramine. This alters the pKa and lipophilicity, facilitating blood-brain barrier penetration. -

Stereochemistry: Tianeptine is used as a racemate.[2][7] While the separate enantiomers show slight differences in binding affinity, the racemate is effective and stable.

-

Metabolic Liability: The carboxylic acid tail makes the molecule a target for

-oxidation, leading to metabolites with shorter chains (C5 and C3 analogs), which have reduced biological activity.

References

-

Malen, C. et al. (1973). Tricyclic Compounds and Process for Their Manufacture. US Patent 3,758,528.

-

Gassaway, M. M., et al. (2014). The Atypical Antidepressant and Neurorestorative Agent Tianeptine is a μ-Opioid Receptor Agonist.[4][1][2][7][8][9] Translational Psychiatry.

-

McEwen, B. S., et al. (2010). The Neurobiological Properties of Tianeptine (Stablon): From Monoamine Hypothesis to Glutamatergic Modulation. Molecular Psychiatry.

-

Samuels, B. A., et al. (2017). The Effects of Tianeptine on Opioid Receptors and Behavioral Responses in Mice. Neuropsychopharmacology.

-

Servier Laboratories. (1989). Stablon (Tianeptine) Product Monograph.

Sources

- 1. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103420937A - Synthesis method of tianeptine sodium - Google Patents [patents.google.com]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. Tianeptine Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Opioid Receptors: A New Target for Antidepressants? | Columbia University Department of Psychiatry [columbiapsychiatry.org]

- 9. scispace.com [scispace.com]

Tianeptine's Modulation of Glutamatergic Neurotransmission: A Technical Guide

Abstract

For decades, the therapeutic action of the atypical antidepressant tianeptine was primarily attributed to its paradoxical enhancement of serotonin reuptake. However, a paradigm shift has occurred in our understanding of its mechanism of action, with a wealth of evidence now pointing towards the glutamatergic system as a primary target. This technical guide provides an in-depth exploration of tianeptine's intricate interactions with glutamate receptors and transporters. We will dissect the molecular underpinnings of its effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, elucidate the downstream signaling cascades that mediate its neuroplastic effects, and detail the experimental methodologies employed to unravel these complex interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tianeptine's glutamatergic pharmacology.

Introduction: A Paradigm Shift from Serotonin to Glutamate

The monoamine hypothesis of depression has long dominated the field, positing that deficits in neurotransmitters like serotonin are central to the pathophysiology of the disorder. Tianeptine, with its initial classification as a selective serotonin reuptake enhancer (SSRE), presented a significant challenge to this dogma. While many effective antidepressants act by increasing synaptic serotonin levels, tianeptine appeared to do the opposite. However, its clinical efficacy in treating major depression and anxiety is well-documented.[1][2]

Recent investigations have unveiled a more nuanced and compelling mechanism of action for tianeptine, one that is centered on the modulation of the brain's primary excitatory neurotransmitter, glutamate.[3][4][5] This shift in focus is supported by a growing body of preclinical evidence demonstrating that tianeptine normalizes glutamatergic neurotransmission, particularly in brain regions implicated in stress and depression, such as the hippocampus and amygdala.[2][5][6][7] This guide will delve into the core of this glutamatergic hypothesis, exploring the molecular interactions and downstream consequences of tianeptine's action on this critical neurotransmitter system.

Tianeptine's Action on Ionotropic Glutamate Receptors

The fast excitatory neurotransmission in the central nervous system is primarily mediated by ionotropic glutamate receptors, namely AMPA and NMDA receptors. Tianeptine exerts distinct and significant effects on both of these receptor subtypes.

Potentiation of AMPA Receptor Function

A key aspect of tianeptine's glutamatergic mechanism is its ability to enhance the function of AMPA receptors.[6][7][8] This potentiation is not due to a direct binding to the receptor itself, but rather through the activation of intracellular signaling cascades that lead to the phosphorylation of AMPA receptor subunits.[9][10]

Specifically, tianeptine has been shown to increase the phosphorylation of the GluR1 subunit of the AMPA receptor at serine residues Ser831 and Ser845.[6][7] This phosphorylation event is critical for increasing the channel conductance and promoting the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening synaptic transmission.

The signaling pathways implicated in this tianeptine-induced AMPA receptor potentiation are multifaceted and involve the activation of several key protein kinases:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Tianeptine has been shown to activate CaMKII, a crucial kinase in synaptic plasticity.[8][11][12]

-

Protein Kinase A (PKA): The activation of PKA is another important step in the signaling cascade leading to AMPA receptor phosphorylation.[8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Tianeptine also engages various MAPK pathways, including p38 MAPK, MEK, and JNK, which contribute to its effects on AMPA receptor function.[8][13]

Caption: Tianeptine-induced potentiation of AMPA receptor signaling.

Normalization of NMDA Receptor Activity in Stress

Chronic stress is known to dysregulate NMDA receptor function, often leading to an enhancement of NMDA receptor-mediated currents in brain regions like the hippocampus.[10][14] This can contribute to the detrimental effects of stress on neuronal structure and function. Tianeptine has been shown to counteract these stress-induced changes by normalizing the amplitude ratio of NMDA to AMPA receptor-mediated currents.[2][10][14]

This normalizing effect of tianeptine on NMDA receptors is particularly important for its neuroprotective properties. By preventing the excessive activation of NMDA receptors during periods of stress, tianeptine helps to mitigate the excitotoxic damage that can lead to dendritic atrophy and impaired synaptic plasticity.[4] While the precise mechanism of this normalization is still under investigation, it is thought to involve the modulation of NMDA receptor subunit expression and phosphorylation state.[15]

Modulation of Astrocytic Glutamate Transporters

The clearance of glutamate from the synaptic cleft is essential for maintaining normal synaptic transmission and preventing excitotoxicity. This process is primarily carried out by excitatory amino acid transporters (EAATs), with the glial glutamate transporter 1 (GLT-1 or EAAT2) playing a predominant role in the forebrain.

Chronic stress has been shown to alter the expression of GLT-1 in the hippocampus, which is believed to be a compensatory response to elevated extracellular glutamate levels.[7][16] Tianeptine has been found to prevent this stress-induced upregulation of GLT-1.[2][7][16] This suggests that tianeptine normalizes synaptic glutamate levels, thereby obviating the need for a compensatory increase in transporter expression.[7] By modulating the activity of these glial transporters, tianeptine contributes to the overall stabilization of the glutamatergic system.

Caption: Tianeptine's role in synaptic glutamate homeostasis under stress.

Downstream Consequences: Neuroplasticity and Cellular Resilience

The modulation of glutamate receptors and transporters by tianeptine has profound downstream consequences for neuronal structure and function, ultimately contributing to its antidepressant effects.

Reversal of Stress-Induced Dendritic Remodeling

One of the most well-documented effects of chronic stress is the remodeling of dendrites in the hippocampus and amygdala. In the hippocampus, particularly in the CA3 region, chronic stress leads to a reduction in dendritic length and branching.[2][5] Conversely, in the basolateral amygdala, stress can cause an increase in dendritic arborization.[2] Tianeptine has been shown to both prevent and reverse these stress-induced structural changes, promoting neuronal resilience.[2][5]

Enhancement of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory and is thought to be impaired in depression.[6] Tianeptine has been shown to have beneficial effects on synaptic plasticity. For instance, it can block the stress-induced impairment of long-term potentiation (LTP), a cellular model of learning and memory, in the hippocampus.[6]

Modulation of BDNF and mTOR Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in neuronal survival, growth, and synaptic plasticity. Tianeptine has been shown to enhance the expression of BDNF, which likely contributes to its neuroplastic effects.[4] Furthermore, recent evidence suggests that tianeptine may also modulate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is involved in cellular processes like autophagy.[17] This suggests a novel mechanism by which tianeptine may influence neuronal health and function.

Experimental Protocols for Investigating Tianeptine's Glutamatergic Actions

The elucidation of tianeptine's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are outlines of key protocols.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the electrical properties of individual neurons and the synaptic currents mediated by glutamate receptors.

Objective: To measure AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons.

Step-by-Step Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.

-

Recording Chamber: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (ACSF).

-

Neuron Identification: Identify pyramidal neurons in the CA1 or CA3 region using infrared differential interference contrast (IR-DIC) microscopy.

-

Patching: Establish a whole-cell patch-clamp configuration on the selected neuron using a glass micropipette filled with an internal solution.

-

Stimulation: Place a stimulating electrode in the Schaffer collaterals (for CA1) or commissural-associational pathway (for CA3) to evoke synaptic responses.

-

Data Acquisition:

-

To isolate AMPA receptor-mediated EPSCs, hold the neuron at a negative membrane potential (e.g., -70 mV) in the presence of an NMDA receptor antagonist (e.g., AP5).

-

To measure the NMDA receptor component, hold the neuron at a positive membrane potential (e.g., +40 mV) to relieve the magnesium block. The NMDA/AMPA ratio can then be calculated.

-

-

Drug Application: Bath-apply tianeptine (e.g., 10 µM) and record the changes in EPSC amplitude and kinetics.[15][14]

Molecular Biology: Western Blotting for Protein Phosphorylation

This technique is used to quantify the levels of specific proteins and their phosphorylation state.

Objective: To determine the effect of tianeptine on the phosphorylation of the GluR1 subunit of the AMPA receptor.

Step-by-Step Methodology:

-

Tissue/Cell Lysate Preparation: Homogenize hippocampal tissue or cultured neurons in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of GluR1 (e.g., anti-phospho-GluR1 Ser845).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the signal using a chemiluminescent substrate and image the blot.

-

Analysis: Quantify the band intensity and normalize it to the total amount of GluR1 protein.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of tianeptine on extracellular glutamate levels in the amygdala.

Step-by-Step Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the basolateral or central nucleus of the amygdala of a rodent.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with ACSF at a slow, constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer tianeptine (e.g., 10 mg/kg, i.p.) and continue collecting samples.

-

Analysis: Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.[2]

A Note on Opioid Receptor Agonism

It is crucial to acknowledge that recent research has identified tianeptine as a full agonist at the mu-opioid receptor (MOR).[9] This finding has significant implications for its therapeutic effects and abuse potential. While the focus of this guide is on its glutamatergic actions, the MOR agonism likely contributes to its overall pharmacological profile and may interact with its effects on the glutamate system.[9]

Conclusion

The story of tianeptine's mechanism of action is a compelling example of the evolving nature of neuropharmacology. The transition from a serotonin-centric to a glutamate-centric understanding has opened up new avenues for research and drug development. Tianeptine's ability to modulate AMPA and NMDA receptors, influence glial glutamate transporters, and promote neuroplasticity underscores the critical role of the glutamatergic system in the pathophysiology and treatment of depression. By understanding the intricate molecular mechanisms and employing a range of experimental techniques, we can continue to unravel the complexities of this unique antidepressant and pave the way for novel therapeutic strategies targeting the glutamate system.

References

- Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. (2023).

- What is the mechanism of Tianeptine Sodium? (2024).

- The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural-associ

- Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK p

- [Electrophysiological study of tianeptine, a new enhancer of serotonin uptake with antidepressant activity]. (1989). PubMed.

- Neuroplasticity. (n.d.). Tianeptine.com.

- The atypical antidepressant tianeptine confers neuroprotection against oxygen–glucose deprivation. (2023).

- Tianeptine, but not fluoxetine, attenuated stress-induced glutamate... (n.d.).

- The neurobiological properties of Tianeptine (Stablon)

- The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. (2025).

- The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. (2002).

- Classics in Chemical Neuroscience: Tianeptine. (2024).

- The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed r

- Role of Mu-Opioid Receptors in the Behavioral Effects of the Antidepressant Tianeptine. (n.d.). SciSpace.

- The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. (2017).

- Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. (2013). PubMed Central.

- Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. (2013). MDPI.

- Chronic restraint stress up-regulates GLT-1 mRNA and protein expression in the rat hippocampus: Reversal by tianeptine. (2007).

- Effects of tianeptine on mTORC1-mediated neuronal autophagy in primary rat hippocampal neurons under nutrient depriv

- Tianeptine modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repe

- Tianeptine and glutamate receptors at the CA3 c/a synapse. (n.d.). Semantic Scholar.

- The antidepressant Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38 MAPK/MEK/JNK pathways. (2010). Frontiers in Neuroscience.

Sources

- 1. tianeptine.com [tianeptine.com]

- 2. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The atypical antidepressant tianeptine confers neuroprotection against oxygen–glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The antidepressant Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38 MAPK/MEK/JNK pathways [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. tianeptine.com [tianeptine.com]

- 16. Chronic restraint stress up-regulates GLT-1 mRNA and protein expression in the rat hippocampus: Reversal by tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of tianeptine on mTORC1-mediated neuronal autophagy in primary rat hippocampal neurons under nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

Tianeptine: The Atypical Mu-Opioid Receptor Agonist

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The Paradigm Shift

For decades, Tianeptine was classified as a Selective Serotonin Reuptake Enhancer (SSRE), a mechanistic paradox that baffled neuropharmacologists. How could enhancing reuptake produce antidepressant effects similar to inhibiting it (SSRIs)?

The answer arrived in 2014 with the seminal work of Gassaway et al., which dismantled the SSRE hypothesis. Tianeptine is, in fact, a mu-opioid receptor (MOR) agonist .[1][2][3][4][5][6] This guide dissects the molecular pharmacology, signaling dynamics, and experimental validation of Tianeptine as a biased, atypical opioid. This knowledge is critical for researchers investigating non-addictive analgesics and rapid-acting antidepressants.

Part 1: Molecular Pharmacology & Binding Kinetics

The reclassification of Tianeptine relies on its specific interaction with the opioid receptor family. Unlike traditional opioids (e.g., morphine, fentanyl), Tianeptine exhibits a unique profile of moderate affinity but high efficacy, coupled with a distinct metabolic active transport.

1.1 Receptor Selectivity Profile

Tianeptine functions as a full agonist at the Mu-Opioid Receptor (MOR) and a weak partial agonist at the Delta-Opioid Receptor (DOR).[4][5] Crucially, it lacks affinity for the Kappa-Opioid Receptor (KOR), avoiding the dysphoric effects associated with KOR activation.

Table 1: Comparative Binding & Functional Data (Human Receptors)

| Compound | Target | Binding Affinity ( | Functional Potency ( | Efficacy ( | Source |

| Tianeptine | hMOR | 383 ± 183 nM | 194 ± 70 nM | ~90% | Gassaway et al. (2014) |

| Tianeptine | hDOR | > 10,000 nM | 37.4 ± 11.2 µM | Partial | Gassaway et al. (2014) |

| Tianeptine | hKOR | No Binding | Inactive | 0% | Gassaway et al. (2014) |

| MC5 (Metabolite) | mMOR | N/A | ~300 nM | Full | Samuels et al. (2017) |

| DAMGO (Control) | hMOR | ~1 nM | ~5 nM | 100% | Standard Reference |

Note: The metabolite MC5 (pentanoic acid derivative) retains MOR activity and has a significantly longer half-life (

1.2 Structural Biology & Signaling Bias

Tianeptine does not recruit the classical opioid signaling cascade in the same manner as morphine. While it potently activates the

-

The "Atypical" Hypothesis (Samuels et al., 2017): Suggested that Tianeptine induces analgesia without tolerance or withdrawal, potentially due to biased signaling that avoids

-arrestin recruitment (the pathway linked to receptor internalization and tolerance). -

The "Opioid-Like" Reality (Allain et al., 2023): Newer data suggests chronic high-dose administration does induce tolerance and dependence, aligning it more closely with classical opioids, albeit with different kinetics due to the MC5 metabolite.

Part 2: Signaling Pathway Visualization

The following diagram illustrates the Tianeptine-induced signaling cascade, highlighting the critical

Caption: Tianeptine and its metabolite MC5 bind to MOR, activating Gi/o proteins which inhibit Adenylyl Cyclase, reducing cAMP and modulating downstream plasticity (CREB).[3]

Part 3: Experimental Validation Protocols

To validate Tianeptine-like activity in novel compounds, researchers must move beyond simple binding assays. The following protocols are designed to confirm functional agonism and pathway specificity .

Protocol A: [35S]GTP

S Functional Binding Assay

This assay measures the initial step of G-protein activation, providing a direct measure of agonist efficacy (

Materials:

-

Membranes from HEK293 cells stably expressing hMOR.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM

, 100 mM NaCl, 1 mM EDTA, pH 7.4. -

Radioligand: [35S]GTP

S (0.1 nM). -

GDP (10-30

M) to minimize basal binding.

Methodology:

-

Preparation: Thaw membrane aliquots and dilute in Assay Buffer containing GDP.

-

Incubation: In a 96-well plate, combine:

-

20

L Test Compound (Tianeptine, 10 nM - 100 -

20

L [35S]GTP -

160

L Membrane suspension.

-

-

Equilibrium: Incubate for 60 minutes at 30°C.

-

Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

.-

Validation Check: Tianeptine should show ~90% efficacy relative to DAMGO.

-

Protocol B: Bioluminescence Resonance Energy Transfer (BRET) for cAMP

This assay confirms the physiological consequence of receptor activation (cAMP inhibition) in live cells.

Materials:

-

HEK293 cells co-transfected with hMOR and the CAMYEL biosensor (YFP-Epac-RLuc).

-

Forskolin (10

M) to stimulate cAMP production.

Methodology:

-

Seeding: Plate transfected cells in white-walled 96-well plates.

-

Substrate Addition: Add Coelenterazine h (5

M) and incubate for 10 minutes. -

Challenge: Add Forskolin (10

M) to induce a cAMP spike (BRET signal decrease). -

Treatment: Immediately add Tianeptine (varying concentrations).

-

Measurement: Monitor BRET ratio (YFP/RLuc) in real-time for 30 minutes.

-

Control: Pre-treat with Naloxone (10

M). If the Tianeptine effect is blocked, MOR specificity is confirmed.

Part 4: Critical Analysis & Translational Implications

4.1 The "Safety" Paradox

While Tianeptine is an effective antidepressant, its opioid mechanism presents a double-edged sword.[14]

-

Therapeutic Window: At prescribed doses (12.5 mg, 3x/day), Tianeptine occupies a fraction of MORs sufficient for mood modulation but often below the threshold for profound respiratory depression.

-

Abuse Potential: At supratherapeutic doses (>1000 mg), Tianeptine acts as a full opioid agonist, leading to euphoria, severe withdrawal, and overdose.[14] The high clearance rate of the parent compound leads to rapid cycling of withdrawal symptoms, driving compulsive re-dosing.

4.2 Drug Development Screening Workflow

For developers seeking "Tianeptine-like" antidepressants without the abuse liability, the following screening logic is recommended:

Caption: Workflow to filter for atypical opioids. Key differentiator is the Bias/InVivo stage to assess tolerance liability.

References

-

Gassaway, M. M., Rives, M. L., Kruegel, A. C., Javitch, J. A., & Sames, D. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[2][4][5][6][10][13][14] Translational Psychiatry, 4(7), e411.

-

Samuels, B. A., Nautiyal, K. M., Kruegel, A. C., et al. (2017). The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor.[1] Neuropsychopharmacology, 42(10), 2052–2063.

-

Allain, F., Ehrlich, A., Darcq, E., et al. (2023). Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice. Frontiers in Psychiatry, 14.

-

Edinoff, A. N., Sall, S., et al. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review.[13] Pain and Therapy, 12, 1121–1134.

Sources

- 1. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]

- 3. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. β-arrestin recruitment facilitates a direct association with G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Tianeptine's potential for abuse and dependence at high doses

Technical Assessment: Tianeptine High-Dose Abuse Liability and Dependence Mechanisms

Executive Summary

Tianeptine is an atypical tricyclic antidepressant historically categorized as a selective serotonin reuptake enhancer (SSRE). However, modern ligand binding assays and functional studies have redefined its primary mechanism of action as a mu-opioid receptor (MOR) agonist . While therapeutic doses (25–50 mg/day) provide antidepressant efficacy with minimal abuse liability, supratherapeutic doses (>100 mg to 3000 mg/day) engage opioid signaling pathways sufficient to induce euphoria, physical dependence, and a withdrawal syndrome mimicking that of Class I opioids.

This technical guide dissects the pharmacological causality of tianeptine abuse, focusing on the active metabolite MC5 , downstream mTOR signaling , and validated preclinical protocols for assessing abuse liability in drug development pipelines.

Pharmacodynamic Mechanisms: The Opioid Hypothesis

The historical classification of tianeptine as a serotonin modulator has been largely superseded by data demonstrating direct opioid receptor interaction.

Receptor Binding Profile

Tianeptine acts as a full agonist at the MOR and a lower-potency agonist at the delta-opioid receptor (DOR).[1] Crucially, it lacks significant affinity for the kappa-opioid receptor (KOR) or monoamine transporters (SERT, NET, DAT), distinguishing it from traditional tricyclics and SSRIs.

Table 1: Tianeptine Receptor Binding Affinity & Efficacy

| Receptor Target | Affinity ( | Functional Activity ( | Efficacy |

| Mu-Opioid (MOR) | 383 ± 183 nM | ~194 nM (G-protein activation) | Full Agonist |

| Delta-Opioid (DOR) | Low Affinity | ~37.4 | Full Agonist |

| Kappa-Opioid (KOR) | > 10 | Inactive | Inactive |

| SERT/NET/DAT | > 10 | Inactive | No Inhibition |

Data Source: Gassaway et al. (2014) Translational Psychiatry.[2]

Signaling Pathway & Neuroplasticity

Unlike morphine, which induces rapid receptor desensitization, tianeptine initiates a biased signaling cascade. The activation of MOR leads to the recruitment of G-protein signaling (inhibition of cAMP) but also triggers downstream upregulation of mTOR (mechanistic target of rapamycin) and BDNF (Brain-Derived Neurotrophic Factor) in the hippocampus. This dual action explains its antidepressant properties at low doses and euphoric effects at high doses.

Figure 1: Tianeptine-Induced MOR Signaling Cascade

Caption: Tianeptine binds MOR, activating Gi/o proteins which inhibit Adenylyl Cyclase while simultaneously engaging MAPK/mTOR pathways responsible for neuroplasticity.[1][2][3][4][5][6][7][8][9][10][11][12]

Pharmacokinetics: The Role of Metabolite MC5[13][14]

In high-dose abuse scenarios, the pharmacokinetics of the metabolite MC5 become critical. While tianeptine has a short half-life (

Table 2: Comparative Pharmacokinetics (Rat & Human Data)

| Parameter | Tianeptine (Parent) | MC5 (Active Metabolite) | Clinical Implication |

| Half-Life ( | ~2.5 hours | ~7.6 hours | MC5 accumulation drives prolonged effects. |

| MOR Potency ( | 0.194 | 0.545 | Metabolite is pharmacologically active.[3] |

| Metabolism | Hepatic ( | Renal Excretion | Hepatic impairment drastically increases exposure. |

| Dosing (Abuse) | Bolus (High Frequency) | Accumulates | Leads to steady-state toxicity in chronic abuse. |

Note: MC5 is a pentanoic acid derivative formed via

Preclinical Assessment Protocols

To rigorously evaluate abuse liability, researchers must employ self-validating behavioral assays. The Conditioned Place Preference (CPP) paradigm is the standard initial screen for rewarding properties.[13][14]

Protocol: Tianeptine Conditioned Place Preference (CPP)

Objective: To determine if tianeptine establishes a context-dependent reward memory in rodents.

Apparatus: Three-chamber box (Black zone, White zone, Neutral gray start zone). Subjects: Adult male C57BL/6J mice or Sprague-Dawley rats.

Workflow Steps:

-

Habituation (Days 1-2):

-

Animal placed in central neutral zone.

-

Gates open; free exploration of all chambers for 15 minutes.

-

Exclusion Criteria: Animals showing strong innate bias (>65% time in one side) are removed.

-

-

Conditioning (Days 3-6):

-

Morning (AM): Inject Vehicle (Saline, IP) and confine to Preferred chamber for 30 mins.

-

Afternoon (PM): Inject Tianeptine (30–100 mg/kg, IP) and confine to Non-Preferred chamber for 30 mins.

-

Note: High doses are required in rodents to mimic human abuse levels due to rapid metabolism.

-

-

Test Day (Day 7):

-

Drug-free state.

-

Place in central zone, gates open.

-

Record time spent in Drug-Paired vs. Vehicle-Paired zones for 15 minutes.

-

Validation Metric: A significant increase in time spent in the drug-paired chamber (

Figure 2: CPP Experimental Workflow

Caption: Standard 7-day CPP protocol. Conditioning pairs Tianeptine with the initially non-preferred environment to test reward-induced preference shift.

Gold Standard: Intravenous Self-Administration (IVSA)

While CPP measures reward context, IVSA measures reinforcing efficacy.

-

Protocol: Rats implanted with jugular catheters.

-

Reinforcement Schedule: Fixed Ratio 1 (FR1) progressing to FR5.

-

Active Lever: Delivers Tianeptine (e.g., 0.1 – 1.0 mg/kg/infusion).

-

Control: Inactive lever (no consequence).

-

Result: Tianeptine supports self-administration, with breaking points comparable to other opioids, confirming high abuse liability.[11]

Clinical Manifestations & Withdrawal[6][9][17][18]

Researchers analyzing adverse event databases (FAERS, AAPCC) should look for the following triad indicative of high-dose tianeptine toxicity, which differs slightly from pure opioid toxicity due to the lack of profound sedation in early stages:

-

Cardiovascular: Tachycardia and hypertension (distinct from classic opioid bradycardia/hypotension).

-

Neurological: Agitation, confusion, and myoclonus (likely glutamatergic/serotonergic overlap).

-

Respiratory: Depression/Arrest (only at massive overdose, >2g).

Withdrawal Syndrome:

Onset is rapid (due to short parent

References

-

Gassaway, M. M., et al. (2014).[7] "The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist."[1][3][9] Translational Psychiatry. Link

-

Samuels, B. A., et al. (2017). "The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor."[9] Neuropsychopharmacology. Link

-

Edinoff, A. N., et al. (2023).[15] "Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review." Pain and Therapy. Link

-

FDA. (2024). "Tianeptine Products Linked to Serious Harm, Overdoses, Death."[16][17][18][19] U.S. Food and Drug Administration.[16][18] Link

-

Trowbridge, P., & Walley, A. Y. (2019). "Use of buprenorphine-naloxone in the treatment of tianeptine withdrawal." Journal of Addiction Medicine. Link

-

Madras, B. K. (2022). "The growing problem of tianeptine abuse."[9] American Journal of Psychiatry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]

- 3. Tianeptine - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmsma.scholasticahq.com [jmsma.scholasticahq.com]

- 7. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drugs.com [drugs.com]

- 12. FDA Issues Warning on ‘Gas Station Heroin’ Tianeptine [medscape.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tianeptine Products Linked to Serious Harm, Overdoses, Death | FDA [fda.gov]

- 17. psychiatryonline.org [psychiatryonline.org]

- 18. FDA warns consumers not to purchase or use any tianeptine product due to serious risks | FDA [fda.gov]

- 19. addictioncenter.com [addictioncenter.com]

Tianeptine: The Atypical Tricyclic – A Technical Analysis of Mechanism and Classification

[1]

Executive Summary: The Structural-Functional Paradox

Tianeptine (marketed as Stablon, Coaxil) represents a unique pharmacological paradox in psychopharmacology. Structurally, it is a tricyclic antidepressant (TCA) , possessing the characteristic dibenzothiazepine ring system. Functionally, however, it defies the TCA classification. Unlike Amitriptyline or Imipramine, Tianeptine does not inhibit the reuptake of monoamines (serotonin, norepinephrine, or dopamine), nor does it possess the significant anticholinergic or cardiotoxic side effect profile typical of the TCA class.

For decades, Tianeptine was misclassified as a Selective Serotonin Reuptake Enhancer (SSRE) . Modern research has dismantled this dogma, revealing its core mechanism as a dual-action modulator: a biased Mu-Opioid Receptor (MOR) agonist and a glutamatergic system stabilizer . This guide dissects these mechanisms to provide a modern, evidence-based framework for researchers.

Part 1: Structural vs. Functional Dichotomy

To understand Tianeptine’s "atypical" status, one must distinguish its chemical scaffold from its pharmacodynamic targets.

Chemical Structure (The TCA Scaffold)

Tianeptine is chemically described as 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide.[1][2]

-

Core: Tricyclic ring structure (dibenzothiazepine).

-

Side Chain: Heptanoic acid side chain (unlike the amine side chains of classic TCAs).

-

Implication: While the ring structure dictates its classification in medicinal chemistry, the acidic side chain drastically alters its lipophilicity and receptor binding profile compared to amine-based TCAs.

The "SSRE" Misnomer

Early studies suggested Tianeptine increased 5-HT uptake in platelets and synaptosomes. However, subsequent rigorous analysis revealed:

-

The effect on 5-HT uptake is marginal and not dose-dependent in vivo.

-

Depletion of serotonin (via PCPA) does not abolish Tianeptine’s antidepressant effects.

Part 2: Pharmacodynamics – The Dual-Mechanism Hypothesis

Current consensus posits that Tianeptine functions through two convergent pathways: MOR Agonism and Glutamatergic Normalization .

The Opioid Connection (MOR Agonism)

In a landmark study, Gassaway et al. (2014) identified Tianeptine as a potent MOR agonist.[1][2] This discovery bridged the gap between rapid-acting antidepressants and the opioid system.

-

Binding Profile: Tianeptine binds to the human MOR with a Ki of 383 ± 183 nM .[1]

-

Selectivity: It has negligible affinity for Kappa (KOR) receptors and very low affinity for Delta (DOR) receptors (Ki > 10 μM).

-

Biased Signaling: Unlike Morphine, Tianeptine acts as a biased agonist. It preferentially activates G-protein signaling pathways over

-arrestin recruitment. This bias may explain its antidepressant efficacy with a reduced propensity for respiratory depression and tolerance development at therapeutic doses.

Glutamatergic Modulation & Neuroplasticity

Chronic stress causes dendritic atrophy in the hippocampus (specifically CA3 pyramidal neurons). Tianeptine prevents and reverses this remodeling.[3][4][5]

-

AMPA/NMDA Ratio: Tianeptine normalizes the ratio of AMPA to NMDA receptor currents.[6] It prevents the stress-induced upregulation of NMDA receptor currents.[6][7]

-

Mechanism: It likely alters the phosphorylation state of glutamate receptors (GluR1 subunits) rather than acting as a direct ligand.

-

Outcome: Restoration of Long-Term Potentiation (LTP) and prevention of excitotoxicity.

Visualizing the Pathway

The following diagram illustrates the convergence of MOR activation and Glutamate modulation leading to neuroplasticity.

Figure 1: Convergent mechanism of action showing Tianeptine's modulation of the Opioid-Glutamate axis.[6]

Part 3: Comparative Data Analysis

The following table contrasts Tianeptine with a classic TCA (Imipramine) and an SSRI (Fluoxetine) to highlight its atypical profile.

Table 1: Pharmacological Profile Comparison

| Feature | Tianeptine | Imipramine (Classic TCA) | Fluoxetine (SSRI) |

| Primary Target | MOR Agonist (Gi/o) | SERT/NET Inhibitor | SERT Inhibitor |

| 5-HT Reuptake | No Effect / Enhancer (Debated) | Strong Inhibition | Strong Inhibition |

| Glutamate Effect | Normalizes AMPA/NMDA Ratio | Indirect/Weak | Indirect |

| Anticholinergic Activity | Negligible | High (Dry mouth, urinary retention) | Low |

| Cardiotoxicity | Low | High (QT prolongation) | Low |

| Neuroplasticity | Prevents dendritic atrophy (CA3) | Increases BDNF (delayed) | Increases BDNF (delayed) |

| Abuse Potential | Moderate (High doses) | Low | Low |

Part 4: Experimental Validation Protocols

To validate Tianeptine’s mechanism in a research setting, specific assays are required. Below is a self-validating protocol for confirming MOR affinity, derived from the methods of Gassaway et al.

Protocol: Radioligand Competition Binding Assay (hMOR)

Objective: Determine the Ki of Tianeptine at the human Mu-Opioid Receptor.

Materials:

-

Membranes: CHO-K1 cells stably expressing hMOR.

-

Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Nonspecific Control: Naloxone (10 μM).

Workflow:

-

Preparation: Thaw cell membranes and homogenize in Tris-HCl buffer. Dilute to a protein concentration of 20-50 μ g/well .

-

Incubation Setup: In a 96-well plate, prepare:

-

Total Binding: Membrane + [3H]-DAMGO (1-2 nM).

-

Nonspecific Binding: Membrane + [3H]-DAMGO + Naloxone (10 μM).

-

Experimental: Membrane + [3H]-DAMGO + Tianeptine (varying concentrations: 10^-9 M to 10^-4 M).

-

-

Equilibrium: Incubate plates for 60 minutes at 25°C . (Critical: Ensure equilibrium is reached to avoid kinetic artifacts).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

-

Analysis: Plot % Specific Binding vs. Log[Tianeptine]. Use non-linear regression (One-site competition) to calculate IC50.

-

Calculation: Derive Ki using the Cheng-Prusoff equation:

-

Figure 2: Workflow for Radioligand Competition Binding Assay to determine receptor affinity.

Part 5: Clinical Implications & Safety

The Therapeutic Window vs. Abuse Liability

The discovery of MOR agonism explains the reports of Tianeptine abuse (often cited as "Zaza" or "Gas Station Heroin" in unregulated markets). At supratherapeutic doses (>100mg), Tianeptine produces opioid-like euphoria. However, at therapeutic doses (12.5mg t.i.d.), the kinetics allow for antidepressant effects without significant tolerance or withdrawal.

Safety Profile

Unlike TCAs, Tianeptine does not significantly bind to:

-

Muscarinic ACh receptors (No anticholinergic burden).

-

Alpha-1 adrenergic receptors (No orthostatic hypotension).

-

Cardiac ion channels (Reduced risk of arrhythmia).

Recommendation for Drug Development: Future analogues should focus on biased agonism at the MOR—maximizing G-protein signaling (neuroplasticity) while minimizing Beta-arrestin recruitment (respiratory depression/tolerance).

References

-

Gassaway, M. M., Rives, M. L., Kruegel, A. C., Javitch, J. A., & Sames, D. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[8][1][9] Translational Psychiatry, 4(7), e411. Link

-

McEwen, B. S., Chattarji, S., Diamond, D. M., Jay, T. M., Reagan, L. P., Svenningsson, P., & Fuchs, E. (2010). The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Molecular Psychiatry, 15(3), 237–249. Link

-

Kasper, S., & McEwen, B. S. (2008). Neurobiological and clinical effects of the antidepressant tianeptine.[1][3] CNS Drugs, 22(1), 15–26. Link

-

Samuels, B. A., et al. (2017). The behavioral effects of the antidepressant tianeptine require the mu-opioid receptor.[1] Neuropsychopharmacology, 42(10), 2052-2063. Link

-

Brink, C. B., Harvey, B. H., & Brand, L. (2006). Tianeptine: a novel atypical antidepressant that may provide new insights into the biomolecular basis of depression. Recent Patents on CNS Drug Discovery, 1(1), 29-41. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function [mdpi.com]

- 5. Molecular mechanisms of neuroplasticity and pharmacological implications: the example of tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tianeptine Administration in Rodent Behavioral Studies

Prepared by: Gemini, Senior Application Scientist

Introduction: The Evolving Understanding of Tianeptine's Neuropharmacology

Tianeptine is an atypical antidepressant agent with a complex and evolving pharmacological profile.[1][2][3] Initially classified as a selective serotonin reuptake enhancer (SSRE), a mechanism that stood in stark contrast to the prevailing monoamine hypothesis of depression, its therapeutic effects were once attributed to the increased uptake of serotonin in the synaptic cleft.[1][4][5][6] However, more recent research has challenged this initial hypothesis, demonstrating that tianeptine has a low affinity for serotonin transporters.[1] The contemporary understanding of tianeptine's mechanism of action is far more nuanced, highlighting its role in modulating the glutamatergic system and its activity as a full agonist at the mu-opioid receptor (MOR).[2][3][7][8][9][10]

This updated mechanistic understanding posits that tianeptine's antidepressant and anxiolytic effects are primarily mediated through its influence on glutamatergic pathways and MOR activation.[1][2][7][8][9] In rodent models, tianeptine has been shown to prevent stress-induced changes in glutamatergic neurotransmission and promote neuronal plasticity.[7][11] Its MOR agonism is believed to contribute to its mood-regulating and analgesic properties.[2][8][9] This multifaceted pharmacological profile makes tianeptine a compound of significant interest in preclinical neuroscience research, particularly in studies of depression, anxiety, and cognitive function.[11][12][13]

Diagram of Tianeptine's Signaling Pathways

Caption: Tianeptine's dual action on glutamatergic and opioid systems.

Formulations of Tianeptine for Research

Tianeptine is commercially available in several forms, with the sodium salt, sulfate salt, and free acid being the most common for research purposes. The choice of formulation is a critical experimental parameter that can significantly impact the pharmacokinetic profile and, consequently, the behavioral outcomes of a study.

| Formulation | Key Characteristics | Typical Dosing Considerations | References |

| Tianeptine Sodium | White to yellowish powder with good water solubility. Rapid absorption and onset of action. | Due to its short half-life, it often requires multiple daily administrations for chronic studies. | [12][14][15][16][17] |

| Tianeptine Sulfate | Offers more extended-release properties and greater stability compared to the sodium salt. | Slower onset of action but a longer duration of effect, potentially allowing for less frequent dosing in chronic paradigms. | [12][14][15] |

| Tianeptine Free Acid | Less common in behavioral studies due to lower solubility in aqueous solutions. | May require specific vehicle formulations for effective administration. | [15][16] |

Protocols for Tianeptine Administration in Rodents

The appropriate administration protocol for tianeptine is contingent upon the specific research question, the chosen animal model (mouse or rat), and the desired duration of treatment (acute vs. chronic).

Vehicle Selection and Preparation of Dosing Solutions

The selection of an appropriate vehicle is crucial for ensuring the stability and bioavailability of tianeptine. For the water-soluble sodium and sulfate salts, sterile 0.9% saline is the most commonly used and recommended vehicle.[18][19]

Step-by-Step Protocol for Preparation of Tianeptine Sodium Solution (10 mg/mL):

-

Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.

-

Weighing: Accurately weigh the desired amount of tianeptine sodium powder using a calibrated analytical balance. For a 10 mg/mL solution, you will need 100 mg of tianeptine sodium for every 10 mL of vehicle.

-

Dissolution: Gradually add the tianeptine sodium powder to a sterile container containing the appropriate volume of 0.9% sterile saline.

-

Mixing: Gently vortex or sonicate the solution until the tianeptine sodium is completely dissolved and the solution is clear.

-

Sterile Filtration: For intravenous or intraperitoneal injections, it is highly recommended to sterile filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contamination.

-

Storage: Store the prepared solution in a sterile, light-protected container at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is advisable to prevent degradation.

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental design.

-

Intraperitoneal (IP) Injection: This is a common and effective route for systemic administration in rodents, offering rapid absorption.[2][9][11][18][19][20] The bioavailability of tianeptine following IP administration in rats has been reported to be approximately 69%.[20][21]

-

Procedure:

-

Restrain the animal appropriately to expose the abdomen.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no bodily fluids are drawn into the syringe, indicating correct placement.

-

Inject the tianeptine solution slowly and steadily.

-

Withdraw the needle and return the animal to its home cage.

-

-

-

Oral Gavage (PO): This route mimics the clinical route of administration in humans and is suitable for chronic studies.

-

Procedure:

-

Use a flexible gavage needle appropriate for the size of the animal.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Administer the tianeptine solution slowly.

-

Carefully remove the gavage needle and return the animal to its home cage.

-

-

-

Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound compared to IP injection.[2]

-

Procedure:

-

Gently lift a fold of skin on the animal's back or flank.

-

Insert a 25-27 gauge needle into the subcutaneous space.

-

Inject the tianeptine solution to form a small bleb under the skin.

-

Withdraw the needle and return the animal to its home cage.

-

-

Dosage and Administration Schedule

The optimal dosage and administration schedule will vary depending on the research objectives.

-

Acute Studies: For investigating the immediate behavioral effects of tianeptine, a single injection is typically administered 15-60 minutes prior to behavioral testing.[9][18] Doses in the range of 10-30 mg/kg are commonly used in mice.[9][18]

-

Chronic Studies: To model the therapeutic effects of antidepressants, chronic administration is necessary. A typical chronic dosing regimen involves twice-daily injections for a period of 14-21 days.[18][19] A common dose used in chronic mouse studies is 30 mg/kg, administered twice daily.[19]

Experimental Workflow for a Chronic Tianeptine Study

Caption: A typical workflow for a chronic tianeptine behavioral study.

Behavioral Assays for Assessing Tianeptine's Effects

Several well-validated behavioral assays can be used to assess the antidepressant, anxiolytic, and cognitive-enhancing effects of tianeptine in rodents.

Models of Depression-Like Behavior

-

Forced Swim Test (FST): This is a widely used test to screen for antidepressant efficacy.[22][23][24][25] The test is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.

-

Protocol Overview:

-

A cylindrical tank is filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

The animal is placed in the water for a 6-minute session.

-

The duration of immobility during the last 4 minutes of the test is recorded.

-

-

-

Tail Suspension Test (TST): Similar to the FST, the TST is a measure of behavioral despair. Immobility in this test is interpreted as a depression-like state.

-

Protocol Overview:

-

The mouse is suspended by its tail using adhesive tape.

-

The duration of immobility is recorded over a 6-minute period.

-

-

Models of Anxiety-Like Behavior

-

Elevated Plus Maze (EPM): The EPM is a widely used assay to assess anxiety-like behavior in rodents.[26][27][28][29][30] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Protocol Overview:

-

The maze consists of two open arms and two enclosed arms.

-

The animal is placed in the center of the maze and allowed to explore freely for 5 minutes.

-

The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds are expected to increase the time spent in and entries into the open arms.

-

-

-

Novelty Suppressed Feeding (NSF) Test: This test assesses anxiety-like behavior by measuring the latency to eat in a novel and potentially threatening environment.

-

Protocol Overview:

-

Animals are food-deprived for 24 hours.

-

A single food pellet is placed in the center of a brightly lit, open arena.

-

The latency to begin eating the food pellet is recorded. Anxiolytic drugs are expected to decrease the latency to feed.

-

-

Scientific Integrity and Trustworthiness

To ensure the validity and reproducibility of research findings, it is imperative to incorporate rigorous experimental design and controls.

-

Control Groups: A vehicle-treated control group is essential to account for any effects of the injection procedure or the vehicle itself. A positive control group treated with a known antidepressant (e.g., fluoxetine) can also be included for comparison.

-

Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions to minimize observer bias.

-

Randomization: Animals should be randomly assigned to treatment groups to avoid systematic differences between groups.

-

Handling and Acclimation: Proper handling and acclimation of the animals to the laboratory environment and the experimenter are crucial to reduce stress and variability in behavioral responses.

Safety and Handling of Tianeptine

While tianeptine is used therapeutically in some countries, it is not approved by the FDA for medical use in the United States and has the potential for misuse and adverse effects at high doses.[1][10][31][32][33] Therefore, appropriate safety precautions should be taken when handling tianeptine in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling tianeptine powder or solutions.

-

Ventilation: Handle tianeptine powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Storage: Store tianeptine in a secure, locked location to prevent unauthorized access.

-

Disposal: Dispose of unused tianeptine and contaminated materials in accordance with institutional and local regulations for chemical waste.

Logical Relationships in Tianeptine Research

Caption: Logical flow from experimental design to data interpretation in tianeptine research.

References

Sources

- 1. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classics in Chemical Neuroscience: Tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tianeptine.com [tianeptine.com]

- 5. Pharmacological antidepressive effects and tianeptine-induced 5-HT uptake increase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurochemical and Pharmacological Properties of Tianeptine, A Novel Antidepressant | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 7. Tianeptine - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]